6-chloro-4-fluoro-1H-indole-2-carboxylic Acid
Overview
Description
6-chloro-4-fluoro-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of chlorine and fluorine atoms on the indole ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These compounds have shown clinical and biological applications, making them valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves the following steps:
Fluorination: The process begins with the fluorination of a suitable aromatic compound, such as chlorobenzene, to introduce the fluorine atom.
Indole Formation: The fluorinated aromatic compound is then subjected to a series of reactions to form the indole ring. This can involve cyclization reactions under acidic or basic conditions.
Chlorination: The indole derivative is then chlorinated to introduce the chlorine atom at the desired position.
Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-fluoro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (chlorine and fluorine), the compound can undergo electrophilic substitution reactions at specific positions on the indole ring.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents. Reactions are typically carried out in the presence of acids or bases.
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides can be used. Reactions are often conducted in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce amine or thiol derivatives.
Scientific Research Applications
6-chloro-4-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is used in the synthesis of organic materials, such as fluorescent dyes, photosensitizers, and organic electronic materials.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-fluoro-1H-indole: Lacks the carboxylic acid group, which can affect its reactivity and biological activity.
4-fluoro-1H-indole-2-carboxylic acid: Lacks the chlorine atom, which can influence its chemical properties and interactions.
6-chloro-1H-indole-2-carboxylic acid: Lacks the fluorine atom, which can alter its reactivity and biological effects.
Uniqueness
6-chloro-4-fluoro-1H-indole-2-carboxylic acid is unique due to the presence of both chlorine and fluorine atoms on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications.
Properties
IUPAC Name |
6-chloro-4-fluoro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO2/c10-4-1-6(11)5-3-8(9(13)14)12-7(5)2-4/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXQBCNRBBDRVJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2)C(=O)O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301253510 | |
Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186446-27-5 | |
Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186446-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-4-fluoro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301253510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-4-fluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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